
9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide: is a chemical compound with the molecular formula C20H14O4S . This compound is known for its unique structure, which includes a thioxanthene core substituted with a methoxyphenyl group and a dioxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide typically involves the reaction of thioxanthone with 4-methoxyphenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioxanthene core is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functional group to a sulfide or sulfoxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and sulfoxides.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.
相似化合物的比较
Thioxanthone: A parent compound with similar structural features but lacking the methoxyphenyl and dioxide groups.
Fluorene: A structurally related compound with a similar core but different functional groups.
Uniqueness: The presence of the methoxyphenyl and dioxide groups in 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide imparts unique chemical and physical properties, making it distinct from other similar compounds
属性
CAS 编号 |
890045-49-5 |
|---|---|
分子式 |
C20H14O4S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H14O4S/c1-24-15-9-6-13(7-10-15)14-8-11-17-19(12-14)25(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3 |
InChI 键 |
PDXDRFTVZSTCJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



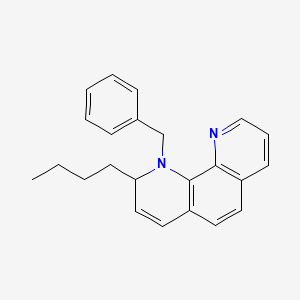
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
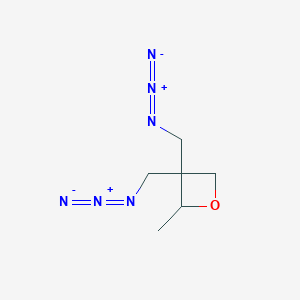
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)
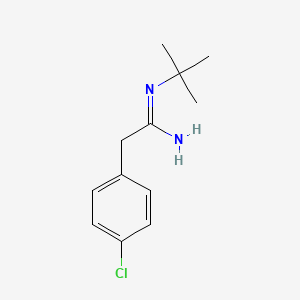
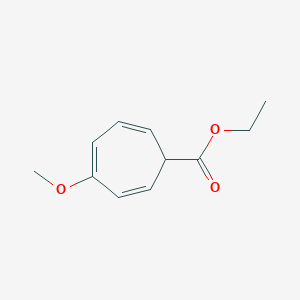
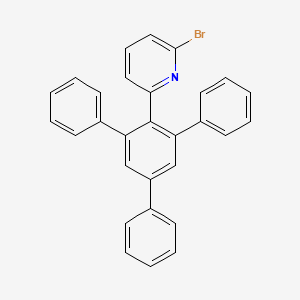

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
